

# Methyl Ferulate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Methyl Ferulate	
Cat. No.:	B103908	Get Quote

### **Abstract**

**Methyl Ferulate**, the methyl ester of ferulic acid, is a naturally derived compound demonstrating significant potential in therapeutic applications due to its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the commercial availability of **Methyl Ferulate**, its key biological activities, and detailed experimental protocols for its synthesis and evaluation. The information is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising molecule.

# **Commercial Availability and Suppliers**

**Methyl Ferulate** is readily available for research purposes from a variety of chemical and biochemical suppliers. Purity levels are typically high, often exceeding 98-99%.[1][2][3] The compound is usually supplied as an off-white crystalline powder.[4] Below is a summary of key information and a list of notable suppliers.

Table 1: Chemical and Physical Properties of Commercially Available Methyl Ferulate



Property	Value	References
CAS Number	2309-07-1, 22329-76-6	[1][2][3][4]
Molecular Formula	C11H12O4	[1][2][5]
Molecular Weight	208.21 g/mol	[1][6]
Appearance	Off-white crystalline powder	[4]
Purity	≥98% or >99%	[1][2][7]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Ethanol	[1][3][8]

Table 2: Prominent Commercial Suppliers of Methyl Ferulate



Supplier	Website	Notes
MedChemExpress	INVALID-LINK	Offers Methyl Ferulate for research use, highlighting its anti-inflammatory and antioxidant properties.[9]
ChemFaces	INVALID-LINK	Provides high-purity Methyl Ferulate as a reference standard and natural product. [1]
Cayman Chemical	INVALID-LINK	Supplies Methyl Ferulate and provides technical information on its biological activities.[8]
BioCrick	INVALID-LINK	Manufacturer of high-purity Methyl Ferulate, noting its potential as a MAPK pathway inhibitor.[3]
ChemScene	INVALID-LINK	Provides Methyl Ferulate with detailed chemical information and purity specifications.[2]
BioFuran Materials	INVALID-LINK	Offers Methyl Ferulate in various quantities for research and development.[4]
AdooQ Bioscience	INVALID-LINK	Supplies high-purity Methyl Ferulate, emphasizing its antioxidant and anti- inflammatory activities.[7]
Smolecule	INVALID-LINK	Provides Methyl Ferulate with information on its synthesis and biological applications.[6]

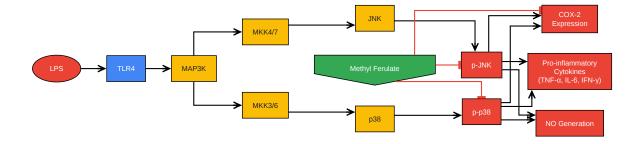
# **Biological Activities and Mechanisms of Action**



**Methyl Ferulate** exhibits a range of biological activities that make it a compound of interest for drug development, particularly in the areas of inflammation, oxidative stress, and neurodegenerative diseases.

# **Anti-inflammatory Activity**

**Methyl Ferulate** has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12] This inhibitory action is mediated, at least in part, through the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, **Methyl Ferulate** has been observed to block the phosphorylation of p38 and c-Jun NH2-terminal kinase (JNK).[10][11] Furthermore, it can inhibit the expression of cyclooxygenase-2 (COX-2) and the generation of nitric oxide (NO), both of which are key mediators of inflammation.[10][11]



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Methyl Ferulate's inhibition of the p38 and JNK signaling pathways.

# **Antioxidant Activity**

**Methyl Ferulate** is a potent antioxidant, a property conferred by its phenolic structure which allows it to scavenge free radicals. [6] Its lipophilic nature, compared to its parent compound



ferulic acid, may enhance its ability to cross cell membranes and exert its protective effects within the cellular environment.[8] The antioxidant capacity of **Methyl Ferulate** can be quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

# **Neuroprotective Effects**

The combined anti-inflammatory and antioxidant properties of **Methyl Ferulate**, along with its ability to permeate the brain, make it a promising candidate for the research of neurodegenerative disorders.[9][10] It has been shown to protect neuronal cells from oxidative stress.[8] Studies on related compounds suggest that it may be effective in models of cerebral ischemia-reperfusion injury by modulating signaling pathways such as the PI3K/HIF-1α/VEGF pathway.[13]

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis of **Methyl Ferulate** and for key experiments to evaluate its biological activity.

# Synthesis of Methyl Ferulate via Fischer Esterification

This protocol describes the synthesis of **Methyl Ferulate** from ferulic acid and methanol using an acid catalyst.[4][7]

#### Materials:

- Ferulic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (95-98%)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate



- Organic solvent for extraction (e.g., ethyl acetate)
- Rotary evaporator
- · Standard laboratory glassware

#### Procedure:

- Dissolve ferulic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Allow the reaction mixture to warm to room temperature and then reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Methyl Ferulate**.
- The crude product can be further purified by column chromatography on silica gel.



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Workflow for the synthesis and purification of **Methyl Ferulate**.

# **DPPH Radical Scavenging Assay**



This protocol outlines a common method for determining the antioxidant activity of **Methyl** Ferulate.[1]

#### Materials:

- Methyl Ferulate
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
- Prepare a series of dilutions of **Methyl Ferulate** in methanol.
- In a 96-well microplate, add a small volume of the **Methyl Ferulate** solutions (e.g., 20 μL) to each well.
- Add the DPPH solution (e.g., 180 μL) to each well to initiate the reaction.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- A control containing only the solvent and DPPH solution should be included.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100



# Western Blot Analysis for COX-2, p-p38, and p-JNK in LPS-Stimulated Macrophages

This protocol provides a method to assess the inhibitory effect of **Methyl Ferulate** on key inflammatory proteins. The RAW 264.7 murine macrophage cell line is a suitable model for these experiments.

#### Materials:

- RAW 264.7 cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
- Lipopolysaccharide (LPS)
- Methyl Ferulate
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-COX-2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin)
- · HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:



#### Cell Culture and Treatment:

- Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Methyl Ferulate (e.g., 5, 10, 25 μg/mL) for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for an appropriate duration (e.g., 30 minutes for p-p38 and p-JNK, 18-24 hours for COX-2). Include untreated and LPS-only controls.

#### Protein Extraction:

- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.

#### SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control.

# Conclusion



**Methyl Ferulate** is a commercially accessible and biologically active compound with significant therapeutic potential. Its well-documented anti-inflammatory and antioxidant properties, coupled with a favorable safety profile, make it an attractive candidate for further investigation in the fields of drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of **Methyl Ferulate** in various preclinical models. Further studies are warranted to fully elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.

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